1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol
Overview
Description
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a 4-ethylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, 4-ethylbenzaldehyde, and methylmagnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with cyclohexanone to form 3-methylcyclohexanol.
Aldol Condensation: The next step is an aldol condensation reaction between 3-methylcyclohexanol and 4-ethylbenzaldehyde, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in different alcohols or hydrocarbons.
Substitution: Leads to various substituted derivatives of the original compound.
Scientific Research Applications
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical and physiological effects
Comparison with Similar Compounds
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol can be compared with similar compounds such as:
- 1-(4-Methylphenyl)-3-methylcyclohexan-1-ol
- 1-(4-Ethylphenyl)-2-methylcyclohexan-1-ol
- 1-(4-Ethylphenyl)-3-ethylcyclohexan-1-ol
These compounds share structural similarities but differ in the position and type of substituents on the cyclohexane ring. The unique combination of substituents in this compound contributes to its distinct chemical and physical properties, making it a compound of interest for various applications.
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-methylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-13-6-8-14(9-7-13)15(16)10-4-5-12(2)11-15/h6-9,12,16H,3-5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALXMZPVEKGSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCCC(C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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